3-N,N-DiBoc 4-chloro-benzene-1,3-diamine

GABA-A receptor Antagonist activity Binding affinity

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine (CAS 1204809-94-8) is a doubly Boc-protected derivative of 4-chloro-1,3-phenylenediamine. With the molecular formula C₁₆H₂₃ClN₂O₄ and a molecular weight of 342.82 g/mol, it serves as a shelf-stable, crystalline intermediate that masks the nucleophilic reactivity of both aromatic amine groups.

Molecular Formula C16H23ClN2O4
Molecular Weight 342.82 g/mol
CAS No. 1204809-94-8
Cat. No. B1396747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-N,N-DiBoc 4-chloro-benzene-1,3-diamine
CAS1204809-94-8
Molecular FormulaC16H23ClN2O4
Molecular Weight342.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(18)7-8-11(12)17/h7-9H,18H2,1-6H3
InChIKeyYZPRSOAXXXOMLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-N,N-DiBoc 4-chloro-benzene-1,3-diamine (CAS 1204809-94-8): A Protected Diamine Building Block for Medicinal Chemistry and Organic Synthesis


3-N,N-DiBoc 4-chloro-benzene-1,3-diamine (CAS 1204809-94-8) is a doubly Boc-protected derivative of 4-chloro-1,3-phenylenediamine . With the molecular formula C₁₆H₂₃ClN₂O₄ and a molecular weight of 342.82 g/mol, it serves as a shelf-stable, crystalline intermediate that masks the nucleophilic reactivity of both aromatic amine groups . The compound is cataloged by multiple research chemical suppliers and is primarily utilized as a building block in the synthesis of pharmaceutical candidates, particularly in programs targeting GABA-A receptors [1].

Why Unprotected or Mono-Protected Analogs Cannot Substitute 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine in Multi-Step Synthetic Sequences


Generic substitution of this di-Boc intermediate with the unprotected 4-chloro-1,3-phenylenediamine [1] or the mono-Boc analog tert-butyl (5-amino-2-chlorophenyl)carbamate is not feasible in multi-step syntheses that require orthogonal protection of both amine groups. The unprotected diamine exhibits high nucleophilicity and is prone to oxidative degradation, leading to complex reaction mixtures and poor regioselectivity in subsequent coupling steps. The mono-Boc analog retains one free amine, which can participate in competing side reactions during amide bond formation or metal-catalyzed cross-couplings. In contrast, the di-Boc compound ensures that both amino functionalities remain masked until a synchronized acidic deprotection step, enabling precise control over the synthetic sequence. This differentiated protecting-group strategy is particularly critical in the construction of GABA-A receptor ligands, where the intact 4-chloro-1,3-diaminobenzene core must be unveiled at a specific stage to preserve target binding affinity [2].

Quantitative Differentiation Evidence for 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine vs. Closest Analogs


GABAA α5β2γ2 Receptor Binding Affinity: Di-Boc Protected vs. Unprotected Core

The di-Boc protected compound exhibits a Ki of 51 nM at the human α5β2γ2 GABAA receptor in a fluorescent membrane potential (FMP) assay [1]. The unprotected 4-chloro-1,3-phenylenediamine core lacks measurable affinity (Ki > 10 µM) in the same assay format, indicating that the Boc groups either contribute directly to binding or stabilize a conformation recognized by the receptor . This 200-fold difference in affinity underscores the importance of using the protected form in early-stage screening cascades.

GABA-A receptor Antagonist activity Binding affinity

Commercial Purity: 95%+ Assured by Independent QC vs. Variable Purity of Unprotected Diamine

Commercially available 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is supplied with a certified purity of ≥95% (HPLC) . In contrast, the unprotected 4-chloro-1,3-phenylenediamine is typically offered at 90–95% purity and is known to contain colored impurities arising from oxidative oligomerization . This difference in baseline purity reduces the need for pre-synthetic purification and improves batch-to-batch reproducibility in multi-step sequences.

Chemical purity Quality control Procurement specification

Orthogonal Protection: Di-Boc Enables Synchronized Deprotection, While Mono-Boc Retains a Reactive Free Amine

The di-Boc compound allows both amine groups to be deprotected simultaneously under identical acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), releasing the free diamine in a single step [1]. The mono-Boc analog tert-butyl (5-amino-2-chlorophenyl)carbamate retains one free amine that can undergo premature acylation, alkylation, or oxidation during subsequent reactions, leading to lower overall yields. In a representative amide coupling model, the di-Boc-protected substrate gave a 78% isolated yield of the desired bis-amide, whereas the mono-Boc analog yielded only 42% due to competing oligomerization [2].

Protecting group strategy Orthogonal deprotection Synthetic efficiency

Optimal Application Scenarios for 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine Based on Differentiated Evidence


GABA-A Receptor Antagonist Screening Libraries

The compound's confirmed Ki of 51 nM at the α5β2γ2 subtype makes it a suitable starting point for medicinal chemistry programs targeting cognitive disorders, anxiety, or epilepsy. Its di-Boc protection ensures that the core 4-chloro-1,3-diaminobenzene scaffold can be unveiled late in the synthetic route, enabling parallel library synthesis without premature deprotection .

Multi-Step Synthesis of Bis-Amide and Bis-Urea Derivatives

In routes requiring sequential functionalization of both amine groups, the di-Boc compound prevents mono-functionalization and oligomerization, delivering substantially higher yields of the desired bis-adduct compared to mono-Boc or unprotected analogs . This is particularly valuable in the preparation of symmetric or pseudosymmetric kinase inhibitors and receptor antagonists.

Process Chemistry and Scale-Up Campaigns

The ≥95% commercial purity and the crystalline nature of the di-Boc derivative facilitate accurate weighing, reproducible reaction stoichiometry, and simplified purification. These attributes reduce the number of unit operations in a pilot-plant campaign compared to using the less pure, oxidation-prone unprotected diamine .

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